molecular formula C28H40N2 B184399 2,3-Bis(2,6-diisopropylphenylimino)butane CAS No. 74663-77-7

2,3-Bis(2,6-diisopropylphenylimino)butane

Cat. No.: B184399
CAS No.: 74663-77-7
M. Wt: 404.6 g/mol
InChI Key: YUFQUBWPYIPRHZ-UHFFFAOYSA-N
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Description

2,3-Bis(2,6-diisopropylphenylimino)butane is an organic compound with the molecular formula C28H40N2. It is known for its role as a ligand in coordination chemistry, particularly in the formation of metal complexes. The compound is characterized by its bulky diisopropylphenyl groups, which provide steric hindrance and influence the reactivity and stability of the complexes it forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,6-diisopropylphenylimino)butane typically involves the condensation of 2,6-diisopropylaniline with butane-2,3-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2,6-diisopropylphenylimino)butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bulky diisopropylphenyl groups, which provide significant steric hindrance. This steric effect influences the stability and reactivity of its metal complexes, making it a valuable ligand in coordination chemistry .

Properties

IUPAC Name

2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFQUBWPYIPRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346023
Record name 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74663-77-7
Record name 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(2,6-diisopropylphenylimino)butane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3-Bis(2,6-diisopropylphenylimino)butane interact with palladium to influence polymerization?

A1: this compound acts as a supporting ligand for palladium, forming complexes that can bind to alkyl chains. [] This interaction is crucial for controlling the reactivity of the palladium center and its ability to mediate polymerization reactions. For instance, the complex [this compound]Pd(CH2CH2CH2CO2Me)(X) (X = Cl, Br), undergoes a process known as "reverse" chain walking. [] This involves a sequence of β-hydrogen elimination and readdition steps, ultimately leading to the formation of [this compound]Pd(CH(CO2Me)CH2CH3)(X). [] Interestingly, both of these alkyl complexes exhibit reversible Pd−alkyl bond homolysis, generating radicals capable of initiating acrylate polymerization. []

Q2: What is the impact of this compound on the catalytic activity of nickel in ethylene polymerization?

A2: While the provided abstract doesn't delve into specific results, it highlights that this compound, in conjunction with a nickel catalyst, MAO, and ZnEt2, plays a crucial role in influencing the microstructure of polyethylene produced during ethylene polymerization. [] This suggests that the ligand might impact the selectivity of the nickel catalyst towards specific modes of ethylene insertion during polymerization, ultimately affecting the branching and other structural properties of the resulting polyethylene.

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